3-(Thiazol-2-yl)propanoyl chloride

Description

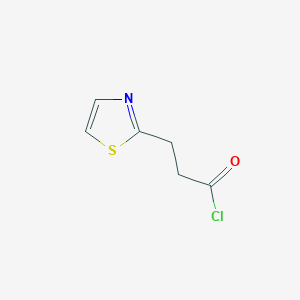

Structure

3D Structure

Properties

Molecular Formula |

C6H6ClNOS |

|---|---|

Molecular Weight |

175.64 g/mol |

IUPAC Name |

3-(1,3-thiazol-2-yl)propanoyl chloride |

InChI |

InChI=1S/C6H6ClNOS/c7-5(9)1-2-6-8-3-4-10-6/h3-4H,1-2H2 |

InChI Key |

IPWZIDALWOWKDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)CCC(=O)Cl |

Origin of Product |

United States |

Reactivity and Derivatization Chemistry of 3 Thiazol 2 Yl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-(Thiazol-2-yl)propanoyl chloride, as an acyl chloride, is a reactive carboxylic acid derivative. Its chemistry is dominated by nucleophilic acyl substitution reactions. masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new carbonyl compound. youtube.comlibretexts.org The general reactivity of acyl chlorides is the highest among carboxylic acid derivatives, which also include acid anhydrides, esters, and amides. youtube.com

Amide Bond Formation with Various Amines

The reaction of this compound with amines is a classic example of nucleophilic acyl substitution, leading to the formation of amides. This process, often referred to as amidation, is a fundamental transformation in organic synthesis. fishersci.it

This compound readily reacts with primary and secondary amines to yield the corresponding N-substituted amides. chemguide.co.ukchemguide.co.uk The reaction is typically vigorous and results in the formation of an amide and hydrogen chloride. chemguide.co.uk Due to the basic nature of amines, the hydrogen chloride produced immediately reacts with any excess amine present to form an ammonium (B1175870) salt. chemguide.co.ukchemguide.co.uk To avoid consuming the primary or secondary amine reactant, a separate base is often added to neutralize the HCl byproduct. wikipedia.org

The general reaction can be represented as follows:

With a primary amine: R-NH₂ + 3-(Thiazol-2-yl)COCl → 3-(Thiazol-2-yl)CONH-R + HCl

With a secondary amine: R₂NH + 3-(Thiazol-2-yl)COCl → 3-(Thiazol-2-yl)CONR₂ + HCl

These reactions are synthetically valuable for creating a diverse range of amide derivatives. For instance, various N-substituted 3-(thiazol-2-yl)propanamides can be prepared using this method.

Table 1: Examples of Amide Formation with Primary and Secondary Amines

| Amine Reactant | Product |

| Methylamine | N-methyl-3-(thiazol-2-yl)propanamide |

| Diethylamine | N,N-diethyl-3-(thiazol-2-yl)propanamide |

| Aniline | N-phenyl-3-(thiazol-2-yl)propanamide |

| Piperidine | 1-(3-(Thiazol-2-yl)propanoyl)piperidine |

Reaction with Thiazole-Containing Amines (e.g., 2-Aminothiazole (B372263) Derivatives)

The reaction of this compound with thiazole-containing amines, such as 2-aminothiazole and its derivatives, is of significant interest in medicinal chemistry for the synthesis of compounds with potential biological activity. nih.govnih.govnih.gov This reaction follows the same nucleophilic acyl substitution mechanism, where the amino group of the thiazole (B1198619) derivative acts as the nucleophile.

For example, the reaction with 2-aminothiazole would yield N-(thiazol-2-yl)-3-(thiazol-2-yl)propanamide. The synthesis of various N-(5-substituted-thiazol-2-yl)-3-(aryl)propanamides has been reported as part of the development of glucokinase activators. nih.gov Similarly, the synthesis of other complex molecules containing the thiazole amide linkage has been explored. nih.govnih.gov

In the amidation reactions of this compound, basic catalysts and acid scavengers play a crucial role. fishersci.itwikipedia.orgnih.govnih.gov Tertiary amines like triethylamine (B128534) (Et₃N) are commonly employed as acid scavengers. wikipedia.orgnih.gov Their function is to neutralize the hydrogen chloride that is formed during the reaction, preventing it from protonating the amine nucleophile and rendering it unreactive. chemguide.co.ukwikipedia.org The reaction is:

Et₃N + HCl → Et₃NH⁺Cl⁻

This drives the equilibrium towards the formation of the amide product. fishersci.it

1-Methylimidazole can also be used as a catalyst in these reactions. While it also acts as an acid scavenger, it can also function as a nucleophilic catalyst. It can react with the acyl chloride to form a highly reactive N-acylimidazolium intermediate, which is then more readily attacked by the amine nucleophile.

The choice of base can sometimes influence the reaction's outcome and yield. The use of a suitable base is a standard practice in Schotten-Baumann reactions, which involve the acylation of amines with acyl chlorides. fishersci.it

The choice of solvent can significantly impact the rate and selectivity of amidation reactions. nih.govrsc.org Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) are commonly used for these reactions. fishersci.it The solvent can influence the solubility of the reactants and the stability of the transition state.

Esterification Reactions with Alcohols and Phenols

This compound can undergo esterification with alcohols and phenols to form the corresponding esters. This reaction is another example of nucleophilic acyl substitution. chemguide.co.ukshout.educationlibretexts.org

The reaction with alcohols is generally straightforward and proceeds readily at room temperature or with gentle warming to produce an ester and hydrogen chloride. shout.educationyoutube.com

The esterification of phenols with acyl chlorides is also a well-established method. chemguide.co.uklibretexts.org While phenols are less reactive than alcohols, the reaction with a reactive acyl chloride like this compound is expected to proceed efficiently. chemguide.co.uklibretexts.org In some cases, particularly with less reactive acyl chlorides, the phenol (B47542) may first be converted to the more reactive phenoxide ion by treatment with a base like sodium hydroxide. chemguide.co.uklibretexts.org

The general reactions are as follows:

With an alcohol: R-OH + 3-(Thiazol-2-yl)COCl → 3-(Thiazol-2-yl)COOR + HCl

With a phenol: Ar-OH + 3-(Thiazol-2-yl)COCl → 3-(Thiazol-2-yl)COOAr + HCl

Table 2: Examples of Esterification Reactions

| Alcohol/Phenol Reactant | Product |

| Ethanol | Ethyl 3-(thiazol-2-yl)propanoate |

| Isopropanol | Isopropyl 3-(thiazol-2-yl)propanoate |

| Phenol | Phenyl 3-(thiazol-2-yl)propanoate |

| Benzyl alcohol | Benzyl 3-(thiazol-2-yl)propanoate |

These esterification reactions are valuable for synthesizing various thiazole-containing esters, which may have applications in different fields of chemistry.

Reactions with Hydrazines and Hydroxylamines to Form Hydrazides and Hydroxamic Acids

This compound readily reacts with hydrazine (B178648) and its derivatives to yield the corresponding hydrazides. This reaction proceeds via a nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of hydrogen chloride. A common side product in these reactions is the 1,2-diacylhydrazine, which results from the reaction of two molecules of the acyl chloride with one molecule of hydrazine. libretexts.org To favor the formation of the desired mon-acyl hydrazide, reaction conditions are typically controlled, for instance, by using an excess of hydrazine and maintaining low temperatures. libretexts.org The resulting 3-(thiazol-2-yl)propanohydrazide is a versatile intermediate for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. fishersci.it

Similarly, the reaction of this compound with hydroxylamine (B1172632) or its N- or O-protected derivatives affords the corresponding hydroxamic acid, N-hydroxy-3-(thiazol-2-yl)propanamide. This reaction is also a nucleophilic acyl substitution. Hydroxamic acids are of significant interest due to their metal-chelating properties.

| Reagent | Product | Reaction Type | Notes |

| Hydrazine (H₂NNH₂) | 3-(Thiazol-2-yl)propanohydrazide | Nucleophilic Acyl Substitution | Potential for 1,2-diacylhydrazine byproduct formation. libretexts.org |

| Hydroxylamine (H₂NOH) | N-hydroxy-3-(thiazol-2-yl)propanamide | Nucleophilic Acyl Substitution | Product is a hydroxamic acid. |

Carbon-Carbon Bond Forming Reactions

The electrophilic nature of this compound also allows for its participation in various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of more complex molecules.

The introduction of the 3-(thiazol-2-yl)propanoyl moiety onto an aromatic or heteroaromatic ring can be achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation. Given that the starting acyl chloride already contains a thiazole ring, this reaction can be envisioned to acylate another electron-rich heterocycle, such as a second thiazole molecule. The thiazole ring is known to undergo electrophilic substitution, and the C-2 position is a potential site for such reactions.

While metal-catalyzed reactions are common for C-H activation, there is growing interest in metal-free alternatives. For the acylation of thiazoles, metal-free methods involving the direct oxidative cross-coupling of thiazoles with aldehydes have been reported. thieme-connect.com These reactions often utilize an oxidant to generate an acyl radical from the aldehyde, which then attacks the thiazole ring. Although this specific protocol does not involve an acyl chloride, it demonstrates the feasibility of metal-free C-H acylation of thiazoles, a principle that could potentially be adapted for reactions with acyl chlorides under specific conditions.

The classic approach to the acylation of aromatic and heteroaromatic systems is the Friedel-Crafts reaction, which employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgmdpi.com In this reaction, the Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, increasing the electrophilicity of the carbonyl carbon and generating a highly reactive acylium ion. This electrophile is then attacked by the electron-rich aromatic or heteroaromatic ring. In the context of acylating a thiazole ring, the Lewis acid would activate the this compound, facilitating its attack on another thiazole molecule, likely at an electron-rich position. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting material, which generally prevents polyacylation. mdpi.com

| Reaction | Reagents | Catalyst | Product Type |

| Friedel-Crafts Acylation | This compound, Thiazole | Lewis Acid (e.g., AlCl₃) | Di-thiazolyl ketone derivative |

Organometallic reagents are powerful tools for forming carbon-carbon bonds with acyl chlorides. However, the choice of reagent is crucial as it dictates the final product.

The reaction of this compound with a Grignard reagent (R-MgX) is expected to proceed through a double addition to yield a tertiary alcohol. chemguide.co.uklibretexts.org The initial nucleophilic attack of the Grignard reagent on the acyl chloride forms a ketone intermediate. This ketone is also highly reactive towards the Grignard reagent and will undergo a second nucleophilic attack to form a tertiary alcohol after an aqueous workup. Due to the high reactivity of Grignard reagents, it is generally not possible to stop the reaction at the ketone stage. chemguide.co.uk

In contrast, Gilman reagents (lithium dialkylcuprates, R₂CuLi) are less reactive and more selective nucleophiles. chemguide.co.ukshout.educationchemguide.co.uk When this compound is treated with a Gilman reagent, the reaction typically stops at the ketone stage, providing a good yield of the corresponding ketone. shout.educationchemguide.co.uk This difference in reactivity is attributed to the lower carbanionic character of the alkyl group in Gilman reagents compared to Grignard reagents, as the carbon-copper bond is less polarized than the carbon-magnesium bond. chemguide.co.uk

| Organometallic Reagent | Expected Product | Key Feature |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | Double addition of the alkyl group. libretexts.org |

| Gilman Reagent (R₂CuLi) | Ketone | Single addition of the alkyl group, reaction stops at the ketone. shout.educationchemguide.co.uk |

Acylation of Electron-Rich Aromatic and Heteroaromatic Systems (e.g., Direct C-2 Acylation of Thiazoles)

Other Electrophilic Transformations

Beyond the reactions detailed above, the electrophilic nature of this compound allows for a range of other useful transformations, primarily through nucleophilic acyl substitution.

The reaction with alcohols in the presence of a non-nucleophilic base (like pyridine) leads to the formation of the corresponding esters. This is a common and efficient method for ester synthesis, as the reaction is generally rapid and irreversible under these conditions. libretexts.orgchemguide.co.uk

Similarly, reaction with amines (primary or secondary) yields the corresponding amides. shout.education This reaction is typically fast and exothermic. Often, two equivalents of the amine are used: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct that is formed. shout.education

These reactions significantly broaden the synthetic utility of this compound, allowing for the introduction of the 3-(thiazol-2-yl)propanoyl moiety into a wide array of molecules.

Applications of 3 Thiazol 2 Yl Propanoyl Chloride in Complex Molecular Synthesis

Construction of Advanced Thiazole (B1198619) Derivatives and Fused Heterocyclic Systems

The inherent reactivity of the acyl chloride moiety in 3-(thiazol-2-yl)propanoyl chloride makes it a valuable reagent for the construction of more complex molecular architectures incorporating the thiazole ring.

The most direct application of this compound is in the acylation of primary and secondary amines to furnish the corresponding N-substituted 3-(thiazol-2-yl)propanamides. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrochloric acid byproduct. The reaction conditions are generally mild, proceeding at or below room temperature in aprotic solvents like dichloromethane (B109758) or tetrahydrofuran (B95107). The resulting N-acylated thiazoles are themselves valuable intermediates for further functionalization or can be the target molecules in drug discovery programs. The general scheme for this transformation is depicted below:

General Reaction Scheme for N-Acylation: R1R2NH + this compound -> N-(R1,R2)-3-(thiazol-2-yl)propanamide + HCl

Advanced Methodologies for Characterization and Mechanistic Elucidation of Reactions Involving 3 Thiazol 2 Yl Propanoyl Chloride

Spectroscopic Analysis of Derived Compounds (e.g., IR, NMR, Mass Spectrometry, UV-Vis)

The reaction of 3-(Thiazol-2-yl)propanoyl chloride with various nucleophiles yields a range of derivatives, primarily amides and esters. The structural confirmation of these new compounds relies on a combination of spectroscopic methods.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the case of an amide derivative (e.g., N-benzyl-3-(thiazol-2-yl)propanamide), the disappearance of the strong C-Cl stretch from the starting acyl chloride and the appearance of a strong carbonyl (C=O) absorption for the amide (typically around 1650 cm⁻¹) and N-H stretching bands would confirm the reaction's success.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. nih.gov In a derivative like ethyl 3-(thiazol-2-yl)propanoate, ¹H NMR would show characteristic signals for the ethyl group (a quartet and a triplet) and shifts in the protons adjacent to the newly formed ester linkage compared to the acyl chloride precursor. nih.gov

Mass Spectrometry (MS): MS determines the molecular weight of the compound and can offer structural clues through fragmentation patterns. nih.gov The mass spectrum of a derivative would show a molecular ion peak corresponding to its calculated molecular weight, confirming the identity of the product.

UV-Vis Spectroscopy: For compounds with chromophores, UV-Vis spectroscopy can provide information about the electronic transitions within the molecule. The thiazole (B1198619) ring itself is a chromophore, and changes in its electronic environment upon conversion of the acyl chloride to a derivative could be monitored. nih.gov

Table 1: Illustrative Spectroscopic Data for a Hypothetical Derivative, N-Phenyl-3-(thiazol-2-yl)propanamide This table presents expected data based on known chemical principles, not published experimental results.

| Technique | Expected Observations |

| IR (Infrared) | ~3300 cm⁻¹ (N-H stretch), ~1680 cm⁻¹ (Amide C=O stretch), ~1590 cm⁻¹ (C=N stretch) |

| ¹H NMR | Signals corresponding to thiazole ring protons, two triplet signals for the -(CH₂)₂- bridge, signals for the phenyl group, and a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for the thiazole carbons, the aliphatic carbons, the phenyl carbons, and a downfield signal for the amide carbonyl carbon (~170 ppm). |

| Mass Spec (MS) | Molecular ion peak (M⁺) corresponding to the formula C₁₂H₁₂N₂OS. |

Mechanistic Investigations of Key Transformation Pathways

Nucleophilic acyl substitution is the primary reaction pathway for acyl chlorides. libretexts.orglibretexts.org The mechanism, which can be concerted or stepwise, is typically investigated through kinetic studies and isotopic labeling experiments.

Kinetic Studies of Acyl Substitution Reactions

Kinetic studies measure reaction rates under varying conditions (e.g., concentration of reactants, solvent polarity) to determine the rate law and infer the mechanism. The reaction of this compound with a series of substituted anilines, for example, could be monitored using UV-Vis spectroscopy by following the disappearance of the reactant or the appearance of the product. The data would be used to calculate rate constants (k). A Hammett plot (log(k/k₀) vs. σ) could then be constructed to probe the electronic effects of the substituents on the reaction rate, providing insight into the charge distribution in the transition state. A stepwise mechanism involving a tetrahedral intermediate is common for these reactions. nih.govyoutube.com

Table 2: Hypothetical Kinetic Data for the Aminolysis of this compound This table is for illustrative purposes to show how kinetic data would be presented.

| Nucleophile | Solvent | Rate Constant (k) [M⁻¹s⁻¹] |

| Aniline | Acetonitrile | k₁ |

| 4-Nitroaniline | Acetonitrile | k₂ (expected k₂ < k₁) |

| 4-Methoxyaniline | Acetonitrile | k₃ (expected k₃ > k₁) |

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique to trace the path of atoms during a reaction. For the hydrolysis of this compound, using water enriched with the ¹⁸O isotope (H₂¹⁸O) would be definitive. If the reaction proceeds via the typical nucleophilic acyl substitution mechanism, the ¹⁸O atom from the water will be incorporated into the resulting 3-(Thiazol-2-yl)propanoic acid. Analysis of the carboxylic acid product by mass spectrometry would show an increased molecular weight by 2 daltons compared to the product formed with normal H₂¹⁶O, confirming that the oxygen from the water molecule acts as the nucleophile attacking the carbonyl carbon.

Computational Chemistry and Molecular Modeling Studies of Reaction Intermediates and Transition States

Computational methods, such as Density Functional Theory (DFT), allow for the in-silico modeling of reaction pathways. acs.org These studies can calculate the energies of reactants, products, and, most importantly, the short-lived transition states and tetrahedral intermediates that are difficult to observe experimentally. nih.gov

For the reaction of this compound with an amine, a computational study would model the key structures along the reaction coordinate. This would involve:

Geometry Optimization: Finding the lowest energy structure for the reactants, the tetrahedral intermediate, the transition states, and the products.

Energy Calculations: Determining the relative energies of these structures to map out the potential energy surface of the reaction. This can help distinguish between a concerted and a stepwise mechanism by identifying whether a stable intermediate exists.

Frequency Calculations: Confirming the nature of the stationary points (i.e., minima for stable species, first-order saddle points for transition states) and calculating thermodynamic properties.

Table 3: Illustrative Calculated Energies for the Reaction with Ammonia (B1221849) This table represents the type of data generated from computational studies and is not based on actual experimental work.

| Species | Method/Basis Set | Relative Energy (kcal/mol) |

| Reactants (Acyl Chloride + NH₃) | DFT/B3LYP/6-31G(d) | 0.0 |

| Transition State 1 (Attack) | DFT/B3LYP/6-31G(d) | +10.5 |

| Tetrahedral Intermediate | DFT/B3LYP/6-31G(d) | -5.2 |

| Transition State 2 (Leaving Group Expulsion) | DFT/B3LYP/6-31G(d) | +8.7 |

| Products (Amide + HCl) | DFT/B3LYP/6-31G(d) | -20.1 |

These advanced methodologies, from spectroscopy to computational modeling, provide a comprehensive toolkit for the full elucidation of the chemical behavior of this compound and its derivatives.

Future Research Directions and Sustainable Chemistry Prospects

Development of More Efficient and Selective Synthetic Routes

The traditional synthesis of acyl chlorides, including 3-(thiazol-2-yl)propanoyl chloride, often involves the use of hazardous reagents like thionyl chloride or oxalyl chloride. wikipedia.orgprepchem.com Current research is geared towards creating more efficient and selective methods that reduce waste and avoid harsh reaction conditions. One area of exploration is the direct C-2 acylation of thiazoles with aldehydes, which can proceed under metal-free, acid-free, and solvent-free conditions using an oxidant like tert-butyl hydroperoxide. thieme-connect.com This approach offers a more direct and atom-economical route to thiazole (B1198619) ketones, which are precursors to the corresponding acyl chlorides.

Further research into the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, continues to yield more efficient variations. wikipedia.org By optimizing reaction parameters and exploring novel starting materials, researchers aim to improve yields and simplify purification processes for a variety of thiazole derivatives. lmaleidykla.ltlmaleidykla.lt The development of one-pot, multi-component reactions also presents a promising avenue for synthesizing complex thiazole-containing molecules in a more streamlined and efficient manner. researchgate.netut.ac.ir

Exploration of Green Chemistry Principles in its Synthesis and Reactions

The integration of green chemistry principles is a major focus in the future of this compound synthesis. This involves the use of renewable starting materials, environmentally benign solvents, and energy-efficient reaction conditions. researchgate.netnih.gov

Key areas of development include:

Green Catalysts: The use of biocatalysts, such as chitosan-based hydrogels, is being explored for the synthesis of thiazole derivatives. nih.govmdpi.com These catalysts are often biodegradable, recyclable, and can operate under mild conditions, significantly reducing the environmental footprint of the synthesis.

Alternative Energy Sources: Microwave irradiation and ultrasound synthesis are being employed to accelerate reaction times and improve yields in the synthesis of thiazoles. researchgate.netnih.gov These techniques offer more energy-efficient alternatives to conventional heating methods.

Solvent-Free and Aqueous Systems: Conducting reactions in the absence of volatile organic solvents or in aqueous media is a cornerstone of green chemistry. researchgate.netresearchgate.net Research is ongoing to develop solvent-free conditions for the acylation of thiazoles and other related reactions.

Integration into Continuous Flow Chemistry for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of acyl chlorides and other chemical intermediates. researchgate.net The ability to safely handle hazardous reagents and intermediates in a confined and controlled environment makes it particularly suitable for the production of reactive compounds like this compound. acs.orgnih.gov

The benefits of continuous flow synthesis include:

Enhanced Safety: The small reaction volumes within a flow reactor minimize the risks associated with highly reactive or toxic substances. acs.org

Improved Efficiency and Scalability: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity. researchgate.netmdpi.com Scaling up production is often as simple as running the system for a longer duration.

On-Demand Synthesis: Flow chemistry enables the on-demand generation of unstable intermediates like acyl chlorides, which can then be used immediately in subsequent reaction steps, avoiding the need for storage and potential degradation. researchgate.net

Recent studies have demonstrated the successful continuous-flow synthesis of various acyl chlorides and heterocyclic compounds, highlighting the potential for applying this technology to the scalable production of this compound and its derivatives. researchgate.netchemrxiv.org

Design of Novel Catalytic Systems for Enhanced Reactivity and Chemo-, Regio-, and Stereoselectivity

The development of novel catalytic systems is crucial for achieving high levels of selectivity in the synthesis of complex molecules derived from this compound. Research in this area focuses on both metal-based and organocatalytic systems.

Metal-Based Catalysis: Copper(I)-catalyzed reactions have shown promise in the functionalization of thiazoles, enabling the synthesis of highly substituted 4-thiazolines. rsc.org Palladium-catalyzed cross-coupling reactions are also widely used for the C-H arylation of thiazoles, with the N-oxide of the thiazole directing the reaction to the C-2 position under milder conditions. wikipedia.org

Organocatalysis: N-heterocyclic carbenes (NHCs) derived from thiazolium salts have been developed as effective catalysts for a variety of reactions, including carbonyl anion addition reactions. acs.org These metal-free catalysts are often more tolerant of air and moisture, making them attractive for a broader range of applications.

Future work will likely focus on designing catalysts that can control not only which part of the molecule reacts (chemoselectivity and regioselectivity) but also the three-dimensional arrangement of the atoms in the product (stereoselectivity). This level of control is essential for the synthesis of chiral molecules with specific biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.